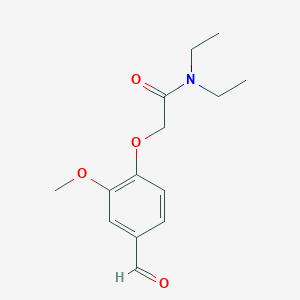

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.312 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

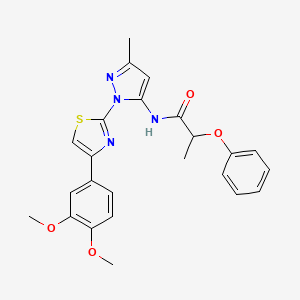

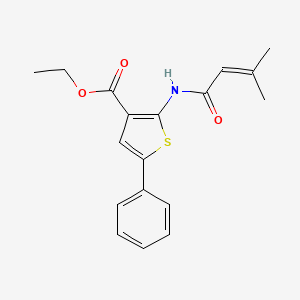

Molecular Structure Analysis

The linear formula of N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is C14H19NO4 . The structure consists of a diethylacetamide group attached to a methoxyphenoxy group, which in turn is attached to a formyl group .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Metabolism

Herbicide Metabolism and Environmental Fate : Studies on chloroacetamide herbicides, which share structural similarities with N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, reveal complex metabolic pathways in both human and rat liver microsomes. These pathways involve the production of intermediates leading to DNA-reactive compounds, suggesting potential environmental and health impacts of related chemicals (Coleman et al., 2000).

Adsorption and Mobility in Soils : The adsorption and efficacy of acetochlor and metolachlor, related to N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, are influenced by soil properties such as organic matter content and irrigation practices. These findings are crucial for understanding the environmental persistence and mobility of similar compounds (Peter & Weber, 1985).

Pharmaceutical Applications

- Synthesis and Pharmacological Assessment : The synthesis of novel acetamide derivatives, including those with structures related to N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, demonstrates potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds' effects are attributed to specific functional groups and their positions on the phenoxy nucleus, highlighting the importance of chemical structure in drug design (Rani et al., 2016).

Chemical Synthesis and Catalysis

Chemoselective Acetylation : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a reaction relevant to the synthesis of antimalarial drugs, showcases the utility of immobilized lipase for acylating similar compounds. This process optimization offers insights into green chemistry applications and the production of pharmaceutical intermediates (Magadum & Yadav, 2018).

Green Synthesis of Aminophenylacetamide Derivatives : The hydrogenation process for converting nitrophenylacetamide to aminophenylacetamide, using novel catalysts, is crucial for producing azo disperse dyes and potentially other valuable chemical intermediates. This exemplifies the importance of catalytic efficiency and selectivity in the green synthesis of chemical compounds (Zhang, 2008).

Zukünftige Richtungen

As of now, there is no available information on the future directions of research or applications involving N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide. It’s worth noting that this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in future scientific research.

Eigenschaften

IUPAC Name |

N,N-diethyl-2-(4-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-15(5-2)14(17)10-19-12-7-6-11(9-16)8-13(12)18-3/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIJJLSDXQBYJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=C(C=C(C=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980401.png)

![2,5-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2980405.png)

![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2980415.png)

![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)